N-isopropyl-N-phenyl-2-[(1,1,3-trioxo-1,3-dihydro-2H-1,2-benzisothiazol-2-yl)methyl]benzenecarboxamide
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Description
N-isopropyl-N-phenyl-2-[(1,1,3-trioxo-1,3-dihydro-2H-1,2-benzisothiazol-2-yl)methyl]benzenecarboxamide is a useful research compound. Its molecular formula is C24H22N2O4S and its molecular weight is 434.51. The purity is usually 95%.
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Scientific Research Applications
Synthetic Applications
Research into synthetic routes for complex molecules often involves components structurally similar to N-isopropyl-N-phenyl-2[(1,1,3-trioxo-1,3-dihydro-2H-1,2-benzisothiazol-2-yl)methyl]benzenecarboxamide. For instance, studies on synthetic methods in the 1,2-dithiole series explore routes to various sulfur-containing heterocycles, which are critical in pharmaceutical and materials science (Brown, Rae, & Sternhell, 1965). Such methodologies could be relevant for synthesizing or modifying the structure of N-isopropyl-N-phenyl-2[(1,1,3-trioxo-1,3-dihydro-2H-1,2-benzisothiazol-2-yl)methyl]benzenecarboxamide for specific applications.
Polymer Research
The molecule's potential for polymer research is highlighted by studies on novel aromatic polyamides. These investigations have developed high-molecular-weight polyamides with significant solubility and thermal stability (Hsiao & Chang, 1996). Components of N-isopropyl-N-phenyl-2[(1,1,3-trioxo-1,3-dihydro-2H-1,2-benzisothiazol-2-yl)methyl]benzenecarboxamide could serve as monomers or cross-linkers in such polyamides, offering novel properties.
Molecular Association and Interaction Studies
The study of molecular associations, such as those involving isothiocyanates, provides insights into the behavior of molecules in solutions and their potential interactions in more complex systems (Dutkiewicz, 1982). Understanding these interactions can be crucial for designing molecules with desired properties, including solubility and reactivity, which could be applicable to N-isopropyl-N-phenyl-2[(1,1,3-trioxo-1,3-dihydro-2H-1,2-benzisothiazol-2-yl)methyl]benzenecarboxamide.
Properties
IUPAC Name |
N-phenyl-N-propan-2-yl-2-[(1,1,3-trioxo-1,2-benzothiazol-2-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O4S/c1-17(2)26(19-11-4-3-5-12-19)24(28)20-13-7-6-10-18(20)16-25-23(27)21-14-8-9-15-22(21)31(25,29)30/h3-15,17H,16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJRKTVDCYJTLKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1=CC=CC=C1)C(=O)C2=CC=CC=C2CN3C(=O)C4=CC=CC=C4S3(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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